molecular formula C22H19N5O2 B3839902 2-N,3-N-bis(3-methylphenyl)-6-nitroquinoxaline-2,3-diamine

2-N,3-N-bis(3-methylphenyl)-6-nitroquinoxaline-2,3-diamine

Cat. No.: B3839902
M. Wt: 385.4 g/mol
InChI Key: OPZYDBUZFINYIS-UHFFFAOYSA-N
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Description

2-N,3-N-bis(3-methylphenyl)-6-nitroquinoxaline-2,3-diamine is a complex organic compound belonging to the quinoxaline family Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring This specific compound is characterized by the presence of two 3-methylphenyl groups and a nitro group attached to the quinoxaline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-N,3-N-bis(3-methylphenyl)-6-nitroquinoxaline-2,3-diamine typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Quinoxaline Core: The quinoxaline core can be synthesized by the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound under acidic or basic conditions.

    Substitution with 3-Methylphenyl Groups: The final step involves the substitution of the amino groups at the 2 and 3 positions with 3-methylphenyl groups. This can be done using a suitable aryl halide in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and equipment.

Chemical Reactions Analysis

Types of Reactions

2-N,3-N-bis(3-methylphenyl)-6-nitroquinoxaline-2,3-diamine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Reduction: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative, while electrophilic substitution could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a bioactive molecule, with applications in drug discovery and development.

    Medicine: Its structural features suggest potential use as a pharmaceutical intermediate or active ingredient.

    Industry: The compound could be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-N,3-N-bis(3-methylphenyl)-6-nitroquinoxaline-2,3-diamine would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitro group and aromatic rings could facilitate interactions with various biomolecules, influencing pathways involved in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2-N,3-N-bis(phenyl)-6-nitroquinoxaline-2,3-diamine: Similar structure but without the methyl groups.

    2-N,3-N-bis(3-methylphenyl)-quinoxaline-2,3-diamine: Lacks the nitro group.

    6-Nitroquinoxaline-2,3-diamine: Lacks the 3-methylphenyl groups.

Uniqueness

2-N,3-N-bis(3-methylphenyl)-6-nitroquinoxaline-2,3-diamine is unique due to the combination of its nitro group and 3-methylphenyl substitutions, which confer distinct chemical and physical properties

Properties

IUPAC Name

2-N,3-N-bis(3-methylphenyl)-6-nitroquinoxaline-2,3-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N5O2/c1-14-5-3-7-16(11-14)23-21-22(24-17-8-4-6-15(2)12-17)26-20-13-18(27(28)29)9-10-19(20)25-21/h3-13H,1-2H3,(H,23,25)(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPZYDBUZFINYIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC2=NC3=C(C=C(C=C3)[N+](=O)[O-])N=C2NC4=CC=CC(=C4)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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